2-Methylindol-3-carboxamid

Übersicht

Beschreibung

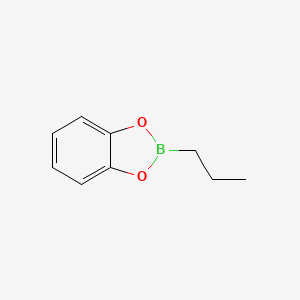

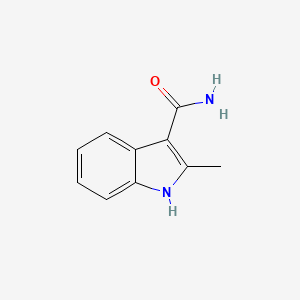

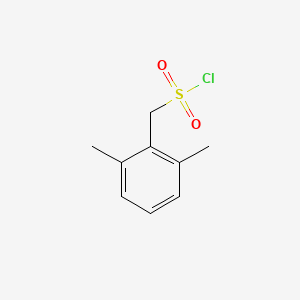

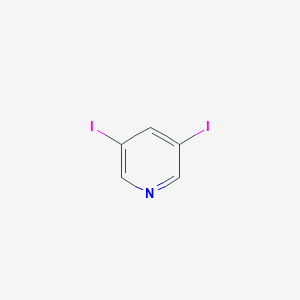

2-methyl-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzym- und Proteinwechselwirkung

Indolcarboxamide können Wasserstoffbrückenbindungen mit einer Vielzahl von Enzymen und Proteinen bilden, was deren Aktivität hemmen kann. Diese Eigenschaft ist von Bedeutung bei der Entwicklung neuer Pharmazeutika, bei denen die Enzymhemmung ein gängiger Wirkmechanismus ist .

Mehrkomponentenreaktionen

Indole werden in Mehrkomponentenreaktionen zur Synthese verschiedener heterocyclischer Verbindungen eingesetzt. Diese Reaktionen sind wertvoll in der medizinischen Chemie, um vielfältige Molekülstrukturen zu erzeugen .

Pharmakologische Aktivität

Indol-Derivate zeigen eine breite Palette an pharmakologischen Aktivitäten. Sie wurden auf ihr Potenzial als Therapeutika in verschiedenen klinischen Anwendungen untersucht .

Forschung zur Darmflora

Indol-Derivate sind Metaboliten von Tryptophan und wurden auf ihre Rolle in der Darmflora und ihre Fähigkeit untersucht, bestimmte Rezeptoren im menschlichen Körper zu aktivieren .

Wirkmechanismus

Target of Action

The primary target of 2-Methylindole-3-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of mycobacteria .

Mode of Action

2-Methylindole-3-carboxamide interacts with its target, MmpL3, by forming hydrogen bonds with the protein . This interaction inhibits the activity of MmpL3, thereby affecting the growth of mycobacteria .

Biochemical Pathways

The compound is part of the tryptophan metabolism pathway . Indole derivatives, including 2-Methylindole-3-carboxamide, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The inhibition of MmpL3 disrupts the cell wall biosynthesis, affecting the survival and proliferation of mycobacteria .

Result of Action

The inhibition of MmpL3 by 2-Methylindole-3-carboxamide leads to the disruption of cell wall biosynthesis in mycobacteria . This disruption can inhibit the growth of mycobacteria, making the compound potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Action Environment

The action of 2-Methylindole-3-carboxamide can be influenced by various environmental factors. For instance, the presence of other microorganisms and the pH of the environment could affect the metabolism of tryptophan and the production of indole derivatives Additionally, factors such as temperature and humidity could potentially affect the stability and efficacy of the compound

Biochemische Analyse

Biochemical Properties

2-methyl-1H-indole-3-carboxamide plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. The carboxamide moiety at position 3 of the indole ring allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This compound has been shown to interact with enzymes such as HIV-1 protease, renin, and HLGP, among others . The nature of these interactions involves the formation of stable complexes through hydrogen bonding, which leads to the inhibition of enzyme activity and subsequent biochemical effects.

Cellular Effects

2-methyl-1H-indole-3-carboxamide exhibits significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular functions and promoting cell death in malignant cells.

Molecular Mechanism

The molecular mechanism of action of 2-methyl-1H-indole-3-carboxamide involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of target enzymes through hydrogen bonding and van der Waals interactions, leading to the formation of stable enzyme-inhibitor complexes . This binding inhibits the catalytic activity of the enzymes, preventing the progression of biochemical reactions. Furthermore, 2-methyl-1H-indole-3-carboxamide can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-1H-indole-3-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-methyl-1H-indole-3-carboxamide can lead to sustained inhibition of enzyme activity and persistent effects on cellular functions . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 2-methyl-1H-indole-3-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anti-cancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

2-methyl-1H-indole-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted from the body. The interactions with metabolic enzymes can also influence the compound’s pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of 2-methyl-1H-indole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects . Understanding the transport mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.

Subcellular Localization

2-methyl-1H-indole-3-carboxamide exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function and generating ROS . The subcellular localization of 2-methyl-1H-indole-3-carboxamide is a critical factor in determining its biochemical and pharmacological effects.

Eigenschaften

IUPAC Name |

2-methyl-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-9(10(11)13)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWLFJZXUBMFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497212 | |

| Record name | 2-Methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67242-60-8 | |

| Record name | 2-Methyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67242-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the research approach the challenge of designing effective EGFR inhibitors?

A2: The research utilizes a combined approach of design, synthesis, and biological evaluation to identify promising EGFR inhibitors within the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivative class [, ]. By synthesizing a series of derivatives with varying substituents, the researchers aim to elucidate the structure-activity relationships that govern the interaction of these compounds with EGFR. This iterative process allows for the identification of key structural features that contribute to enhanced potency and selectivity against EGFR, ultimately guiding the development of more effective anticancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)